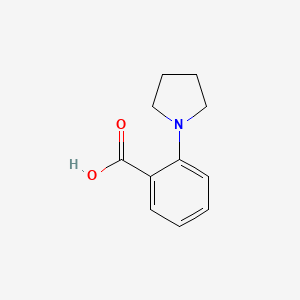

2-(Pyrrolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSALRORMOVCZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507541 | |

| Record name | 2-(Pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78648-27-8 | |

| Record name | 2-(Pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Pyrrolidin-1-yl)benzoic acid" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is a chemical compound featuring a benzoic acid core substituted with a pyrrolidine ring at the ortho position. The presence of the pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests its potential as a building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is known to impart favorable pharmacokinetic properties to drug candidates. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 78648-27-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 87-88.5 °C | N/A |

| Boiling Point (Predicted) | 351.9 ± 25.0 °C at 760 mmHg | N/A |

| pKa (Predicted) | 2.79 ± 0.36 | N/A |

| Solubility | Data not available | N/A |

Synthesis

The direct synthesis of this compound is not widely reported. However, a common and effective strategy involves the synthesis of its methyl ester, methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis to yield the desired carboxylic acid. Two primary methods for the synthesis of the methyl ester are the Ullmann condensation and nucleophilic aromatic substitution. A subsequent hydrolysis step is then required.

Experimental Protocols

1. Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation

This method involves a copper-catalyzed cross-coupling reaction between methyl 2-bromobenzoate and pyrrolidine.[2]

-

Materials:

-

Methyl 2-bromobenzoate

-

Pyrrolidine

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[2]

-

Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).[2]

-

Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

-

Combine the organic layers and wash with brine (2 x 30 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(pyrrolidin-1-yl)benzoate.[2]

-

2. Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Nucleophilic Aromatic Substitution (SNAr)

This scalable method utilizes the reaction between methyl 2-fluorobenzoate and pyrrolidine.

-

Materials:

-

Methyl 2-fluorobenzoate

-

Pyrrolidine

-

Anhydrous potassium carbonate (powdered)

-

Anhydrous toluene

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 50 L glass-lined reactor, add anhydrous toluene (20 L), methyl 2-fluorobenzoate (2.0 kg, 12.98 mol), and powdered anhydrous potassium carbonate (3.59 kg, 25.96 mol, 2.0 equiv).

-

Stir the suspension and add pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv) dropwise over 1 hour, maintaining the temperature below 40 °C.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring by TLC or HPLC.

-

Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with toluene.

-

Combine the filtrate and washes and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude oil by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate.

-

3. Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol describes the conversion of the methyl ester to the final product, this compound.[3]

-

Materials:

-

Methyl 2-(pyrrolidin-1-yl)benzoate

-

A suitable solvent (e.g., a mixture of THF and water)

-

A base (e.g., lithium hydroxide or sodium hydroxide)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Dissolve methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of THF and water.[3]

-

Add a suitable base (e.g., lithium hydroxide, 2.0 eq).

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[3]

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.[3]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.[3]

-

The product, this compound, will precipitate out of the solution.[3]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[3]

-

Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.

-

Pyrrolidine Protons (α to N): A triplet around δ 3.3-3.5 ppm.

-

Pyrrolidine Protons (β to N): A multiplet around δ 1.9-2.1 ppm.

-

Carboxylic Acid Proton: A broad singlet typically downfield, > δ 10 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Carboxyl Carbon: δ 170-175 ppm.

-

Aromatic Carbons: δ 115-150 ppm.

-

Pyrrolidine Carbons (α to N): δ 45-55 ppm.

-

Pyrrolidine Carbons (β to N): δ 25-30 ppm.

Predicted FT-IR Spectrum (KBr Pellet):

-

O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.[4]

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹.[4]

-

C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

C-N Stretch: Peak around 1150-1250 cm⁻¹.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the pyrrolidine scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[5][6] The presence of this moiety in this compound suggests that it could serve as a valuable starting material or intermediate for the synthesis of novel drug candidates. Further research is required to elucidate the specific biological properties of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, starting from the synthesis of its methyl ester followed by hydrolysis.

References

- 1. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoic Acid

CAS Number: 78648-27-8

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)benzoic acid, a molecule of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, synthesis methodologies, and potential applications, supported by experimental protocols and data presented for clarity and practical use.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The incorporation of a pyrrolidine ring at the ortho position of the benzoic acid core imparts specific physicochemical characteristics that are of interest in the design of novel chemical entities. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78648-27-8 | Multiple sources |

| Molecular Formula | C₁₁H₁₃NO₂ | ChemicalBook[1] |

| Molecular Weight | 191.23 g/mol | ChemicalBook[1] |

| Melting Point | 87-88.5 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 351.9 ± 25.0 °C | ChemicalBook[1] |

| pKa (Predicted) | 2.79 ± 0.36 | ChemicalBook[1] |

| Density (Predicted) | 1.17 ± 0.06 g/cm³ | ChemicalBook[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its methyl ester precursor, Methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis.

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

A common and effective method for the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[2]

Experimental Protocol: Ullmann Condensation for Methyl 2-(pyrrolidin-1-yl)benzoate [2]

-

Reactants and Reagents:

-

Methyl 2-bromobenzoate (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Copper(I) oxide (Cu₂O) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

2-Ethoxyethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-bromobenzoate, potassium carbonate, and copper(I) oxide.

-

Add 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine.

-

Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-(pyrrolidin-1-yl)benzoate.

-

Synthesis workflow for Methyl 2-(pyrrolidin-1-yl)benzoate.

Hydrolysis to this compound

The final step to obtain the target compound is the hydrolysis of the methyl ester. This is a standard procedure in organic synthesis.

Experimental Protocol: Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

-

Reactants and Reagents:

-

Methyl 2-(pyrrolidin-1-yl)benzoate

-

Aqueous solution of a base (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

An alcohol as a co-solvent (e.g., Methanol or Ethanol)

-

Aqueous solution of an acid for neutralization (e.g., Hydrochloric Acid)

-

-

Procedure:

-

Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate in a mixture of the alcohol co-solvent and the aqueous base.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Acidify the aqueous layer with the acid solution to a pH of approximately 3-4, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Hydrolysis of the methyl ester to the final acid product.

Biological and Pharmacological Context

While specific biological activity data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule, namely the pyrrolidine ring and the benzoic acid moiety, are found in numerous biologically active compounds.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality into molecules, which can enhance binding to biological targets.[3][4] Pyrrolidine derivatives have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor ligands.[3][4] For instance, derivatives of 2-(pyrrolidin-1-yl)benzimidazole have been investigated as inhibitors of the TRPC5 ion channel.[5]

Benzoic acid and its derivatives are also a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory and analgesic activities.[4][6][7] The carboxylic acid group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets.

Given the presence of these two key structural features, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its pharmacological profile.

Conclusion

This compound is a readily accessible compound with interesting chemical properties. The synthetic routes to this molecule are well-established and can be performed in a laboratory setting. While its specific biological functions are yet to be fully elucidated, its structural components suggest potential for applications in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological activity could unveil novel therapeutic opportunities.

References

- 1. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(Pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 2-(Pyrrolidin-1-yl)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Identity and Molecular Structure

This compound, a derivative of benzoic acid, is characterized by the substitution of a pyrrolidine ring at the ortho-position of the benzene ring.

Molecular Formula: C₁₁H₁₃NO₂[1]

Molecular Weight: 191.23 g/mol [1]

CAS Number: 78648-27-8[1]

IUPAC Name: this compound

The molecular structure consists of a planar benzene ring bonded to a carboxyl group and a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number | 78648-27-8 | [1] |

| Melting Point | 87-88.5 °C | [1] |

| Boiling Point (Predicted) | 351.9 ± 25.0 °C | [1] |

| pKa (Predicted) | 2.79 ± 0.36 | |

| Solubility | Data not available |

Synthesis Protocols

The synthesis of this compound can be achieved through the N-arylation of a benzoic acid derivative. Common methods for forming the crucial C-N bond include the Ullmann condensation and the Buchwald-Hartwig amination. A prevalent strategy involves the synthesis of the methyl ester, Methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis to yield the desired carboxylic acid.

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation

This method utilizes a copper-catalyzed cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

-

Solvent and Reagent Addition: Add 2-ethoxyethanol as the solvent, followed by the addition of pyrrolidine (1.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane and ethyl acetate eluent system to obtain pure Methyl 2-(pyrrolidin-1-yl)benzoate.

Hydrolysis to this compound

Experimental Protocol:

-

Hydrolysis: Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate in a suitable solvent mixture (e.g., methanol/water) and add a base such as sodium hydroxide or lithium hydroxide.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification: After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following sections provide expected spectral characteristics based on the analysis of its structural components (benzoic acid and pyrrolidine moieties) and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the pyrrolidine ring.

-

Aromatic Protons (C₆H₄): A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to distinct signals for the four aromatic protons.

-

Pyrrolidine Protons (-CH₂-): Two multiplets are expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) will likely appear further downfield (δ 3.0-3.5 ppm) compared to the β-protons (δ 1.8-2.2 ppm).

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): Expected to be the most downfield signal, around δ 165-175 ppm.

-

Aromatic Carbons (C₆H₄): Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-N) and the carbon attached to the carboxyl group (C-COOH) will have characteristic chemical shifts influenced by these substituents.

-

Pyrrolidine Carbons (-CH₂-): Two signals in the aliphatic region. The carbons adjacent to the nitrogen (α-carbons) are expected around δ 45-55 ppm, while the β-carbons will be further upfield, around δ 25-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-N Stretch: A moderate absorption in the range of 1250-1350 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically appear below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the following key fragments would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound.

-

Loss of -OH: A fragment at m/z = 174.

-

Loss of -COOH: A fragment at m/z = 146.

-

Fragment corresponding to the pyrrolidinyl-benzene cation: This would result from the cleavage of the bond between the carboxyl group and the benzene ring.

Biological Activity and Potential Applications

While the pyrrolidine scaffold is a common feature in many biologically active compounds and pharmaceuticals, specific biological activity data for this compound is not extensively documented in publicly available literature. Benzoic acid derivatives, however, have been explored for a wide range of biological activities, including as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[2] Given its structure, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting various receptors and enzymes. Further research is warranted to elucidate its potential pharmacological profile.

This technical guide has synthesized the available information on this compound to provide a foundational understanding for researchers. While key physicochemical and synthetic data are presented, further experimental work is required to fully characterize its spectroscopic properties and explore its potential biological activities.

References

Spectroscopic and Spectrometric Characterization of 2-(Pyrrolidin-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for 2-(Pyrrolidin-1-yl)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted data derived from the analysis of its constituent functional groups: a disubstituted aromatic ring, a carboxylic acid, and a tertiary amine within a pyrrolidine ring. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyrrolidine CH₂ (α to N) | 3.2 - 3.6 | Triplet (t) | 4H |

| Pyrrolidine CH₂ (β to N) | 1.9 - 2.2 | Multiplet (m) | 4H |

| Aromatic CH (ortho to COOH) | 7.9 - 8.1 | Doublet (d) | 1H |

| Aromatic CH (para to COOH) | 7.5 - 7.7 | Triplet (t) | 1H |

| Aromatic CH (ortho to pyrrolidine) | 7.0 - 7.2 | Doublet (d) | 1H |

| Aromatic CH (meta to COOH) | 6.8 - 7.0 | Triplet (t) | 1H |

| Carboxylic Acid OH | 10.0 - 13.0 | Singlet (s, broad) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Aromatic C (quaternary, attached to COOH) | 125 - 135 |

| Aromatic C (quaternary, attached to N) | 145 - 155 |

| Aromatic CH | 115 - 140 |

| Pyrrolidine C (α to N) | 45 - 55 |

| Pyrrolidine C (β to N) | 20 - 30 |

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic (Pyrrolidine) | C-H stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Tertiary Amine | C-N stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 192.09 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 190.08 | Molecular ion peak (negative ion mode) |

| [M-COOH]⁺ | 146.10 | Fragment corresponding to the loss of the carboxylic acid group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically with 8 to 16 scans.

-

Acquire the ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Grind a small amount of the sample with dry KBr in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (sub-milligram quantity)

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatograph.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Analyze the resulting mass-to-charge (m/z) ratios of the parent ion and any fragment ions.

This guide provides a foundational understanding of the expected spectroscopic and spectrometric properties of this compound and the methodologies to acquire such data. Researchers can use this information to aid in the characterization and identification of this compound in their studies.

An In-depth Technical Guide to the Solubility Profile of 2-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(Pyrrolidin-1-yl)benzoic acid, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this document outlines a robust experimental framework for determining its solubility based on established methodologies for similar organic compounds. It also presents relevant data for the structurally related compound, benzoic acid, to provide a comparative context.

Compound Overview

This compound is an organic compound featuring a benzoic acid scaffold substituted with a pyrrolidine ring. Its chemical structure suggests amphiphilic properties, with the carboxylic acid group contributing to its acidic nature and potential for aqueous solubility, particularly at higher pH, while the pyrrolidinyl and phenyl groups impart lipophilic characteristics.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 78648-27-8 | [1][2][3] |

| Molecular Formula | C11H13NO2 | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Predicted pKa | 2.79 ± 0.36 | [1] |

The predicted pKa value suggests that this compound is a weak acid.[1] Its solubility in aqueous solutions is therefore expected to be highly dependent on pH, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid group to form a more polar carboxylate salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on standard laboratory techniques for solubility assessment of organic compounds.[4][5][6]

Materials and Equipment

-

This compound (high purity)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, ethyl acetate)

-

Aqueous buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12)

-

Small-scale vials or test tubes with secure caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer solution. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration using a syringe filter compatible with the solvent.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Solubility Calculation:

-

Calculate the solubility of this compound in the specific solvent at the given temperature, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

-

Predicted Solubility Profile

Based on the structure of this compound, the following solubility profile can be anticipated:

-

Aqueous Solubility: The compound is expected to have low intrinsic solubility in water due to the presence of the non-polar phenyl and pyrrolidine rings.

-

pH-Dependent Solubility: As a carboxylic acid, its aqueous solubility will likely increase significantly in basic solutions (pH > pKa) as the compound is converted to its more soluble anionic (carboxylate) form. Conversely, in acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form.

-

Organic Solvent Solubility: The compound is predicted to be more soluble in polar organic solvents, such as ethanol, methanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.[7] Solubility in non-polar solvents like toluene is expected to be lower.

Comparative Solubility Data: Benzoic Acid

To provide a practical reference, the table below summarizes the solubility of the parent compound, benzoic acid, in various solvents at different temperatures. This data can serve as a useful benchmark when evaluating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 0 | 1.7 |

| Water | 25 | 3.44 |

| Water | 75 | 21.45 |

| Water | 100 | 56.31 |

| Ethanol | 25 | Highly Soluble |

| Methanol | 25 | Soluble |

| Acetone | 25 | Soluble |

| Benzene | 25 | Soluble |

| Carbon Tetrachloride | 25 | Soluble |

| Toluene | - | Soluble |

| Dichloromethane | - | Soluble |

| Ethyl Acetate | - | Soluble |

The solubility of benzoic acid in water demonstrates a clear positive correlation with temperature.[7][12] A similar trend can be anticipated for this compound. The high solubility of benzoic acid in various organic solvents is also noteworthy.[7]

Logical Relationships in Solubility Testing

The following diagram outlines the logical decision-making process for characterizing the solubility of an organic acid like this compound.

Caption: Decision tree for qualitative solubility analysis.

This qualitative analysis can provide initial insights into the acidic, basic, or neutral nature of a compound and guide the selection of appropriate solvents for quantitative studies.[13]

Conclusion

References

- 1. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-Pyrrolidin-1-yl-benzoic acid|CAS 78648-27-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Physical Properties of 2-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(Pyrrolidin-1-yl)benzoic acid (CAS No: 78648-27-8), a molecule of interest in medicinal chemistry and materials science. This document compiles essential quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis, which is fundamental to obtaining a pure sample for accurate physical characterization.

Core Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The key data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 87-88.5 °C | [1] |

| Boiling Point | 351.9 °C at 760 mmHg | |

| pKa (Predicted) | 2.79 ± 0.36 | [1] |

| XLogP3 (Predicted) | ~1.2 - 3.1 | [2][3] |

| Storage Temperature | Room Temperature | [1] |

Note on XLogP3: The value is an estimate based on the predicted values for the related isomers 2-(pyrrolidine-1-carbonyl)benzoic acid (1.2) and 4-(pyrrolidin-1-yl)benzoic acid (3.1).[2][3] The actual value may vary.

Experimental Protocols

Accurate determination of physical properties relies on standardized and precise experimental protocols. Below are detailed methodologies for key characterization experiments.

Determination of Solubility Class

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which helps in understanding its polarity and functional group characteristics.[4]

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Diethyl ether, Ethanol.

Procedure:

-

Sample Preparation: Into a series of clean, dry test tubes, place approximately 25 mg of this compound.

-

Solvent Addition: To each test tube, add 0.75 mL of a single solvent in small portions (e.g., 3 x 0.25 mL).

-

Mixing: After each addition, shake or vortex the test tube vigorously for at least 30 seconds.

-

Observation: Observe the sample after a total of 0.75 mL of solvent has been added and mixed. Classify the compound as "soluble" if the solid dissolves completely, or "insoluble" if any solid remains.[5]

-

Classification Logic:

-

Solubility in Water: Indicates the presence of highly polar functional groups. If soluble, test the solution's pH with litmus paper.[6]

-

Solubility in 5% NaOH & 5% NaHCO₃: Solubility in these basic solutions, coupled with insolubility in water, strongly indicates the presence of a carboxylic acid functional group.[4]

-

Solubility in 5% HCl: Solubility in acid suggests the presence of a basic functional group, such as the tertiary amine in the pyrrolidine ring.[4]

-

Solubility in Organic Solvents (e.g., Diethyl Ether, Ethanol): Indicates the compound's non-polar characteristics. "Like dissolves like" is the guiding principle.

-

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method provides a precise, quantitative measure of the acidity of the carboxylic acid group.[7]

Materials:

-

This compound (high purity)

-

Standardized ~0.1 M NaOH solution (carbonate-free)

-

Deionized water

-

pH meter with a glass electrode, calibrated with pH 4.0, 7.0, and 10.0 buffers

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (150 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 100-150 mg of this compound and dissolve it in ~100 mL of deionized water in a beaker. Gentle warming may be necessary to achieve full dissolution; if so, cool the solution back to room temperature before proceeding.[8]

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution over the beaker.

-

Initial Measurement: Record the initial pH of the acid solution.

-

Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

-

Data Collection: Continue the titration until the pH has plateaued well into the basic region (e.g., pH 11-12).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

-

The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where pH = pKa.[8] This is derived from the Henderson-Hasselbalch equation when the concentrations of the acid and its conjugate base are equal.[8]

-

Synthesis and Purification Workflow

The acquisition of a pure sample is a prerequisite for the accurate measurement of its physical properties. The synthesis of this compound is typically achieved via the hydrolysis of its corresponding methyl ester, Methyl 2-(pyrrolidin-1-yl)benzoate.[9][10] The following diagram illustrates the experimental workflow for this conversion.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]

- 2. 2-(Pyrrolidine-1-carbonyl)benzoic acid | C12H13NO3 | CID 300501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. web.williams.edu [web.williams.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive component in the design of novel therapeutics. This technical guide focuses on the synthesis, properties, and potential applications of 2-(pyrrolidin-1-yl)benzoic acid and its derivatives. While comprehensive biological data on this specific scaffold is emerging, this document consolidates available synthetic methodologies, highlights the therapeutic potential based on related structures, and provides detailed experimental protocols to facilitate further research and development in this area.

Core Compound: this compound

This compound is an aromatic carboxylic acid featuring a pyrrolidine ring attached to the ortho position of the benzoic acid. This substitution pattern imparts specific conformational constraints and electronic properties that can be exploited in drug design.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 78648-27-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 87-88.5 °C | [1] |

| Boiling Point | (Predicted) | |

| Appearance | Solid |

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic aromatic substitution (SNA_r) reaction to form its methyl ester, followed by hydrolysis.

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

A robust and scalable method for the synthesis of methyl 2-(pyrrolidin-1-yl)benzoate involves the reaction of a methyl 2-halobenzoate with pyrrolidine. The following protocol is adapted from a large-scale synthesis procedure.

Experimental Protocol:

-

Materials:

-

Methyl 2-fluorobenzoate

-

Pyrrolidine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Toluene

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Glass-lined reactor with overhead stirring, temperature control, reflux condenser, and nitrogen inlet.

-

Addition funnel.

-

Filtration apparatus.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

-

-

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charging Reagents: To the inerted reactor, add anhydrous toluene, methyl 2-fluorobenzoate, and powdered anhydrous potassium carbonate. Begin stirring the suspension.

-

Addition of Pyrrolidine: Add pyrrolidine dropwise to the stirred suspension over a period of 1 hour, maintaining the internal temperature below 40 °C.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with toluene.

-

Extraction: Combine the filtrate and washes. Wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate as a pale yellow oil.[2][3]

-

Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

-

Materials:

-

Methyl 2-(pyrrolidin-1-yl)benzoate

-

Methanol or Ethanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 1 M)

-

Hydrochloric Acid (HCl) solution (e.g., 1 M)

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolution: Dissolve methyl 2-(pyrrolidin-1-yl)benzoate in methanol or ethanol.

-

Hydrolysis: Add an aqueous solution of NaOH or KOH to the solution and stir at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the residue with water and acidify to a pH of approximately 3-4 with HCl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter and concentrate the organic layer under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Synthesis of a Representative Derivative: 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic Acid

This derivative serves as an intermediate in the synthesis of rhodamine dyes.

Experimental Protocol:

-

Materials:

-

3-Pyrrolidinylphenol

-

Phthalic anhydride

-

Toluene

-

35% aqueous Sodium Hydroxide (w/w)

-

Hydrochloric acid

-

Methanol

-

Deionized water

-

-

Procedure:

-

A solution of 3-pyrrolidinylphenol and phthalic anhydride in toluene is refluxed under a nitrogen atmosphere for 3 hours.

-

The mixture is cooled, and 35% aqueous NaOH is added. The mixture is then heated at 90 °C for 6 hours.

-

The resulting mixture is poured into water and acidified with hydrochloric acid.

-

The suspension is allowed to stand at room temperature for 2 hours and then filtered.

-

The solid product is recrystallized from a mixture of water and methanol and dried to afford the final product.[2]

-

Biological Activities and Therapeutic Potential of Pyrrolidine Derivatives

While specific and extensive biological data for this compound itself is not widely published, the broader class of pyrrolidine-containing molecules has demonstrated significant activity in various therapeutic areas. This suggests that the this compound scaffold is a promising starting point for the development of novel drugs.

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated as anticancer agents, targeting various mechanisms.

Quantitative Data on Anticancer Pyrrolidine Derivatives:

| Compound Class | Target(s) | IC₅₀ Values | Reference |

| Benzofuroxan-based pyrrolidine hydroxamates | MMP-2, MMP-9 | 102 nM (MMP-2), 162 nM (MMP-9) for compound 100a | [4] |

| 2-Pyrrolidone-fused methylpyrroles | VEGFR-2, PDGFRβ | IC₅₀ = 0.42 µM (NCI-H460 cells) for compound 12 | [4] |

Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have shown promise as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data on Anti-inflammatory Pyrrolidine Derivatives:

| Compound Class | Target(s) | IC₅₀ Values | Reference |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, 5-LOX | 314 µg/mL (COX-1), 130 µg/mL (COX-2), 105 µg/mL (5-LOX) | [5] |

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a key component in many CNS-active drugs, including those targeting dopamine receptors.

Quantitative Data on CNS-active Pyrrolidine Derivatives:

| Compound Class | Target(s) | Kᵢ Values | Reference |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | α₁-adrenoceptors | pKᵢ = 6.71 |

Visualizing Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthetic workflow for this compound.

Illustrative Signaling Pathway: COX Inhibition

Given the reported anti-inflammatory activity of related pyrrolidine derivatives, a potential mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins.

Caption: Potential mechanism of action via COX enzyme inhibition.

Illustrative Signaling Pathway: Dopamine Receptor Modulation

The pyrrolidine scaffold is present in ligands for dopamine receptors, suggesting that derivatives of this compound could potentially modulate dopaminergic signaling.

Caption: Illustrative G-protein coupled receptor signaling pathway.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. While detailed structure-activity relationship studies on this specific core are limited in the public domain, the diverse biological activities of the broader pyrrolidine class, including anticancer, anti-inflammatory, and CNS effects, strongly suggest its potential. The synthetic routes are well-established, allowing for the generation of diverse libraries of derivatives for biological screening.

Future research should focus on:

-

The synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers to embark on or advance their investigations into this promising class of compounds..

References

- 1. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of 2-(Pyrrolidin-1-yl)benzoic Acid Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The intersection of the pyrrolidine ring and the benzoic acid scaffold has emerged as a promising area in medicinal chemistry, yielding analogs with a wide spectrum of biological activities. This technical guide delves into the core biological activities of 2-(Pyrrolidin-1-yl)benzoic acid and its derivatives, with a particular focus on their anti-inflammatory and analgesic properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and development in this area.

Quantitative Biological Data

The biological evaluation of this compound analogs has demonstrated significant potential, particularly in the realm of anti-inflammatory and analgesic effects. The following tables summarize key quantitative data from various studies, offering a comparative overview of the potency of these compounds.

Table 1: In Vivo Anti-Inflammatory and Analgesic Activity of Pyrrolidine and Benzoic Acid Derivatives

| Compound | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema | Analgesic Effect (% protection or latency) | Reference |

| Compound 13e (a pyrrolidine-2,5-dione derivative) | Rat | Carrageenan-induced paw edema | - | - | - | [1] |

| Compound 3b (a pyrrolidine-2,5-dione derivative) | Rat | Carrageenan-induced paw edema | - | - | - | [1] |

| MAK01 (a pivalate-based Michael product) | Mouse | Carrageenan-induced paw edema | 10 | 33.3 ± 0.77 (at 2h) | - | [2][3] |

| 20 | 34.7 ± 0.74 (at 2h) | - | [2][3] | |||

| 30 | 40.58 ± 0.84 (at 5h) | - | [2][3] | |||

| Mouse | Hot Plate Test | 50 | - | 10.32 ± 0.82 s | [3] | |

| 100 | - | 12.16 ± 0.51 s | [3] | |||

| 150 | - | 12.93 ± 0.45 s | [3] | |||

| RS-37619 (a pyrrolo[1,2a]pyrrole-1-carboxylic acid derivative) | Rat | Carrageenan-induced paw edema | - | 36 x phenylbutazone | - | [4] |

| Rat | Adjuvant-induced arthritis | - | ~2 x naproxen | - | [4] | |

| Mouse/Rat | Phenylquinone-induced writhing | - | - | 350/180 x aspirin | [4] | |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Mouse | Acetic acid-induced writhing | 20 | - | 74% reduction | [5][6] |

| 50 | - | 75% reduction | [5][6] | |||

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid (Compound 4a) | Mouse | Carrageenan-induced paw edema & p-benzoquinone-induced writhing | 100 | Exhibited highest activity among tested compounds | Exhibited highest activity among tested compounds | [7] |

Table 2: In Vitro Anti-Inflammatory Activity of Pyrrolidine and Benzoic Acid Derivatives

| Compound | Target Enzyme | IC50 Value (µM or µg/mL) | Selectivity Index (SI) for COX-2 | Reference |

| Compound 13e (a pyrrolidine-2,5-dione derivative) | COX-2 | 0.98 µM | 31.5 | [1] |

| MAK01 (a pivalate-based Michael product) | COX-1 | 314 µg/mL | - | [2][3] |

| COX-2 | 130 µg/mL | - | [2][3] | |

| 5-LOX | 105 µg/mL | - | [2][3] | |

| 2-pyrrolidinone derivative 14d | LOX | 0.08 (±0.005) mM | - | [8] |

| 2-pyrrolidinone derivative 14e | LOX | 0.0705 (±0.003) mM | - | [8] |

| Benzoic acid and acetophenone derivatives (8, 9, 10, 11, 12) | Superoxide anion generation and elastase release | <4 µg/mL | - | [9] |

| EF31 (a curcumin analog) | IκB kinase β | ~1.92 µM | - | [10] |

Experimental Protocols

The evaluation of the anti-inflammatory and analgesic activity of this compound analogs relies on established and validated experimental models. Below are detailed methodologies for key assays cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan.[11]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's hind paw elicits an acute inflammatory response characterized by swelling (edema).[11] The volume of the paw is measured before and after the carrageenan injection to quantify the extent of inflammation. The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.

Methodology:

-

Animals: Wistar rats of either sex are used. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: The rats are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac), and test groups for each of the synthesized analogs.[11][12]

-

Compound Administration: The test compounds and the standard drug are typically administered orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg body weight) one hour before the induction of inflammation.[11] The control group receives only the vehicle.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]

-

Data Analysis: The percentage increase in paw volume (edema) is calculated for each group. The percentage inhibition of edema by the test and standard compounds is then calculated using the following formula: % Inhibition = [ (Control Edema - Test Edema) / Control Edema ] x 100

In Vitro Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These in vitro assays determine the ability of a compound to inhibit key enzymes involved in the inflammatory cascade.

Principle: COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins, which are potent inflammatory mediators. 5-LOX is an enzyme that converts arachidonic acid into leukotrienes, another class of inflammatory mediators.[2] The inhibitory activity of a compound is measured by quantifying the reduction in the production of prostaglandins or leukotrienes in the presence of the compound.

Methodology (General Outline):

-

Enzyme Source: Purified COX-1, COX-2, or 5-LOX enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Incubation: The test compound at various concentrations is pre-incubated with the enzyme. The reaction is then initiated by the addition of arachidonic acid.

-

Detection: The amount of product (prostaglandins or leukotrienes) formed is measured using appropriate methods, such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is then determined.[2][3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many benzoic acid and pyrrolidine derivatives are attributed to their modulation of key signaling pathways involved in inflammation. The primary mechanisms appear to involve the inhibition of the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade.

Cyclooxygenase (COX) Pathway

The inhibition of COX enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). By blocking these enzymes, this compound analogs can reduce the production of pro-inflammatory prostaglandins.

References

- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 4. The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Unraveling the Mechanism of Action of 2-(Pyrrolidin-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action, quantitative biological data, and detailed experimental protocols for 2-(Pyrrolidin-1-yl)benzoic acid is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the core chemical moieties—the pyrrolidine ring and the benzoic acid scaffold—drawing upon research into structurally related compounds to infer potential mechanisms and guide future research directions.

Introduction: The Therapeutic Promise of Pyrrolidine and Benzoic Acid Scaffolds

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry. Its non-planar, saturated structure provides a three-dimensional scaffold that can effectively present substituents for optimal interaction with biological targets. This stereochemical richness makes the pyrrolidine moiety a favored component in the design of novel therapeutics.

Similarly, the benzoic acid framework is a common feature in a multitude of pharmacologically active agents. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a bioisostere for other functional groups, enabling interaction with a wide array of biological targets. The aromatic ring also provides a platform for diverse substitutions to modulate the compound's physicochemical and pharmacological properties.

The combination of these two scaffolds in this compound suggests a molecule with significant potential for biological activity. This guide will explore the plausible mechanisms of action based on the known activities of related compounds.

Potential Mechanisms of Action and Therapeutic Targets

While direct evidence for the mechanism of action of this compound is lacking, the activities of analogous structures suggest several potential pathways and molecular targets that warrant investigation.

Inflammation and Immunology

Derivatives of benzoic acid are well-known for their anti-inflammatory properties. For example, various substituted 2-aminobenzoic acid derivatives have demonstrated potent anti-inflammatory and analgesic effects. Furthermore, a series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in leukocyte adhesion and trafficking, with an IC50 value as low as 1.6 nM for the lead compound.[1] This suggests that this compound could potentially modulate inflammatory responses.

Neurological Disorders

The pyrrolidine and benzoic acid moieties are present in numerous compounds targeting the central nervous system. For instance, piperazine derivatives of 2-aminobenzoyl compounds have been investigated as glycine uptake inhibitors, which could be a therapeutic strategy for psychoses.[2] Glycine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and modulating its concentration in the synaptic cleft can impact glutamatergic neurotransmission.

G-Protein Coupled Receptor (GPCR) Modulation

Recent patents have disclosed compounds with structural similarities to this compound as antagonists of GPR39, a G-protein coupled receptor implicated in various physiological processes.[3][4] Antagonism of GPR39 is being explored for the treatment of a range of disorders, including cardiovascular and metabolic diseases.

Inferred Signaling Pathways

Based on the potential targets identified from structurally similar compounds, several signaling pathways could be modulated by this compound.

-

VLA-4 Antagonism and Inflammatory Cell Adhesion: If acting as a VLA-4 antagonist, this compound would likely interfere with the interaction between VLA-4 on leukocytes and its ligand, VCAM-1, on endothelial cells. This would inhibit the adhesion and transmigration of inflammatory cells to sites of inflammation.

Caption: Hypothetical VLA-4 Antagonism Pathway.

-

Glycine Transporter Inhibition and NMDA Receptor Modulation: As a potential glycine uptake inhibitor, the compound could increase synaptic glycine levels, thereby enhancing the activity of NMDA receptors.

Caption: Hypothetical Glycine Transporter Inhibition Pathway.

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is necessary.

Target-Based Screening

-

Enzyme Inhibition Assays: A panel of enzymes implicated in inflammation (e.g., cyclooxygenases, lipoxygenases) and other relevant pathways should be screened. A generic protocol for an enzyme inhibition assay is as follows:

-

Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction for a defined period at an optimal temperature.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Receptor Binding Assays: A broad panel of receptors, particularly GPCRs and ion channels, should be screened. A typical radioligand binding assay protocol involves:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a known radiolabeled ligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Determine the Ki value by analyzing the competition binding data.

-

Cell-Based Assays

-

Anti-inflammatory Activity: The effect of the compound on inflammatory responses in relevant cell types (e.g., macrophages, lymphocytes) can be assessed.

-

Culture the cells in appropriate media.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).

-

Measure the production of inflammatory mediators (e.g., cytokines, nitric oxide) using techniques like ELISA or Griess assay.

-

-

Neuronal Activity Assays: To investigate potential effects on the central nervous system, assays measuring neuronal function can be employed.

-

Culture primary neurons or neuronal cell lines.

-

Treat the cells with this compound.

-

Assess changes in neuronal activity using methods such as calcium imaging, patch-clamp electrophysiology, or multi-electrode arrays.

-

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

Caption: Workflow for Mechanism of Action Studies.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the structural motifs it contains are prevalent in a wide range of biologically active molecules. Based on the analysis of related compounds, promising avenues for investigation include its potential role in modulating inflammation, neuronal activity, and GPCR signaling. The experimental workflows and protocols outlined in this guide provide a framework for future research to uncover the therapeutic potential of this and related molecules. A systematic approach, beginning with broad screening and progressing to detailed cellular and in vivo studies, will be crucial in defining its pharmacological profile and potential clinical applications.

References

- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PT1663232E - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses - Google Patents [patents.google.com]

- 3. US20230174484A1 - Antagonists of gpr39 protein - Google Patents [patents.google.com]

- 4. KR20240093844A - Antagonist of GPR39 protein - Google Patents [patents.google.com]

The Emerging Potential of 2-(Pyrrolidin-1-yl)benzoic Acid as a Versatile Scaffold in Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Abstract

The pyrrolidine and benzoic acid moieties are independently recognized as privileged scaffolds in medicinal chemistry, contributing to the frameworks of numerous clinically approved drugs. The fusion of these two entities into the core structure of 2-(Pyrrolidin-1-yl)benzoic acid presents a compelling starting point for the design of novel therapeutic agents. While direct biological applications of the parent molecule remain largely unexplored in publicly available literature, its derivatives have demonstrated significant potential across various therapeutic areas, particularly in oncology and anti-inflammatory research. This technical guide provides an in-depth analysis of the current landscape of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. We consolidate available quantitative data, detail key experimental protocols, and present visual workflows and signaling pathways to offer a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Promise of a Hybrid Scaffold